![molecular formula C15H12O5 B1610788 3-(p-Tolyloxy)phthalic acid CAS No. 63181-80-6](/img/structure/B1610788.png)
3-(p-Tolyloxy)phthalic acid
Overview
Description
3-(p-Tolyloxy)phthalic acid, also known as TPA, is a chemical compound that is widely used in research for its unique properties. TPA is a white powder that is soluble in water and has a molecular weight of 308.33 g/mol. It is also known as 2-[(4-methylphenyl)oxy]benzene-1,3-dicarboxylic acid.
Mechanism of Action
The mechanism of action of 3-(p-Tolyloxy)phthalic acid is not well understood. However, it is believed that 3-(p-Tolyloxy)phthalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in coordination chemistry and metal-organic framework synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(p-Tolyloxy)phthalic acid. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
3-(p-Tolyloxy)phthalic acid has several advantages in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, 3-(p-Tolyloxy)phthalic acid is stable under normal laboratory conditions and has a long shelf life. However, 3-(p-Tolyloxy)phthalic acid has some limitations, including its limited solubility in some solvents and its tendency to form aggregates.
Future Directions
There are several potential future directions for 3-(p-Tolyloxy)phthalic acid research. One area of interest is the synthesis of new metal-organic frameworks using 3-(p-Tolyloxy)phthalic acid as a building block. Additionally, 3-(p-Tolyloxy)phthalic acid could be used as a ligand in the synthesis of new coordination compounds. Further research is also needed to better understand the mechanism of action of 3-(p-Tolyloxy)phthalic acid and its potential applications in various fields.
Scientific Research Applications
3-(p-Tolyloxy)phthalic acid is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds. 3-(p-Tolyloxy)phthalic acid is also used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks. Additionally, 3-(p-Tolyloxy)phthalic acid is used in the production of liquid crystals and as a dopant in organic light-emitting diodes.
properties
IUPAC Name |
3-(4-methylphenoxy)phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDIQOFNICMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495421 | |
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyloxy)phthalic acid | |
CAS RN |
63181-80-6 | |
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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